1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone
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Overview
Description
1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone is a complex organic compound featuring a unique structure that includes a bromine atom, a thioxo group, and a benzoxadiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone typically involves multiple steps:
Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Bromine Atom: Bromination is usually achieved through the use of brominating agents such as N-bromosuccinimide (NBS) under light or heat to ensure selective bromination at the desired position.
Addition of the Thioxo Group: The thioxo group is introduced via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the thioxo group to a thiol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Azides, nitriles
Scientific Research Applications
1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties.
Materials Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties, such as conductive polymers or advanced composites.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing groups.
Mechanism of Action
The mechanism by which 1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound could interact with cellular pathways involving oxidative stress, apoptosis, or signal transduction, depending on its chemical modifications and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(9-chloro-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(9-fluoro-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(9-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl)ethanone can influence its reactivity and interactions, making it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can lead to distinct chemical behaviors and biological activities.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C13H13BrN2O2S |
---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
1-(5-bromo-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)ethanone |
InChI |
InChI=1S/C13H13BrN2O2S/c1-6(17)10-11-8-4-3-7(14)5-9(8)18-13(10,2)16-12(19)15-11/h3-5,10-11H,1-2H3,(H2,15,16,19) |
InChI Key |
USSUHFYVPPKYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2C3=C(C=C(C=C3)Br)OC1(NC(=S)N2)C |
Origin of Product |
United States |
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